N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14826286
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-11(2)6-7-20-10-12(8-16(20)21)17(22)19-13-4-5-15(23-3)14(18)9-13/h4-5,9,11-12H,6-8,10H2,1-3H3,(H,19,22) |
| Standard InChI Key | NTJCYSTZXBFEJT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1CC(CC1=O)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Introduction
Chemical Structure and Stereochemical Considerations
The compound’s structure comprises three key components:
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A 5-oxopyrrolidine ring: A five-membered nitrogen-containing heterocycle with a ketone group at position 5.
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A 3-methylbutyl (isoamyl) substituent: Attached to the pyrrolidine nitrogen, contributing to lipophilicity .
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A 3-chloro-4-methoxyphenyl carboxamide group: Linked to the pyrrolidine’s C-3 position, introducing aromatic and electron-withdrawing features.
Stereochemistry and Conformational Analysis
The compound exists as a racemic mixture, indicating equal proportions of both enantiomers . The absence of stereoselective synthesis in reported methods suggests that biological evaluations must account for potential differences in enantiomer activity. Computational modeling reveals that the 3-methylbutyl chain adopts a gauche conformation, minimizing steric clashes with the pyrrolidine ring.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.83 g/mol | |
| SMILES | CC(C)CCN1CC(CC1=O)C(Nc1ccc(c(c1)Cl)OC)=O | |
| logP (Partition Coefficient) | 2.61 | |
| Hydrogen Bond Acceptors | 5 | |
| Polar Surface Area | 48.4 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis involves a multi-step sequence:
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Pyrrolidine Ring Formation: Michael addition of nitroalkanes to 4-oxo-2-enoates generates enantiomerically enriched pyrrolidine precursors .
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Carboxamide Coupling: Reaction of pyrrolidine-3-carboxylic acid derivatives with 3-chloro-4-methoxyaniline using carbodiimide-based coupling agents (e.g., DCC/DMAP).
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N-Alkylation: Introduction of the 3-methylbutyl group via alkylation of the pyrrolidine nitrogen.
Key Reaction:
Challenges and Optimizations
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Racemization: Non-stereoselective steps lead to racemic mixtures, necessitating chiral resolution for enantiopure studies .
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Yield Improvement: Microtiter plate-based parallel synthesis and in situ screening have enhanced efficiency in analogous pyrrolidine carboxamides .
Physicochemical Properties and Drug-Likeness
Solubility and Permeability
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logSw (Water Solubility): -3.43, indicating poor aqueous solubility .
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logD (Distribution Coefficient): 2.61 at physiological pH, reflecting moderate lipophilicity .
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Permeability: Polar surface area (48.4 Ų) suggests moderate cell membrane penetration, aligning with Rule of Five guidelines .
Stability Profiling
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Hydrolytic Stability: The carboxamide bond resists hydrolysis under physiological conditions, but acidic/basic environments may cleave it.
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Oxidative Sensitivity: The pyrrolidine ketone is susceptible to reduction, potentially forming secondary alcohols .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-(3-Chloro-4-methoxyphenyl)-... | InhA (Hypothetical) | Pending | |
| Triclosan | Enoyl-ACP Reductase | 0.2 μM | |
| Genz-10850 | InhA | 1.5 μM |
Anticancer Activity
Pyrrolidine carboxamides with aryl substituents demonstrate pro-apoptotic effects in hepatocellular carcinoma (HCC) via PKCδ activation . While direct evidence for this compound is lacking, its structural similarity to OSU-2S analogs suggests potential utility in oncology .
Comparative Analysis with Structural Analogs
Analog 1: 1-(3-Chloro-4-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Analog 2: N-(4-Fluorophenyl)Acetamide
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Difference: Fluorine substitution instead of chlorine; simpler structure.
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Bioactivity: Exhibits analgesic properties but lower antimicrobial potency.
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